2-(Furan-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

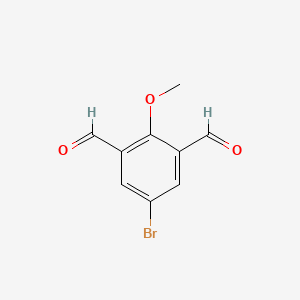

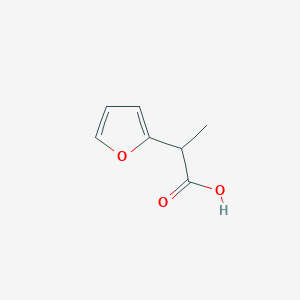

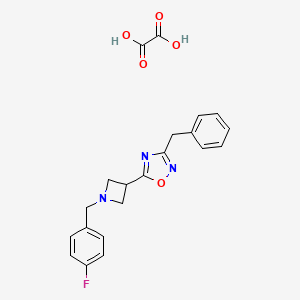

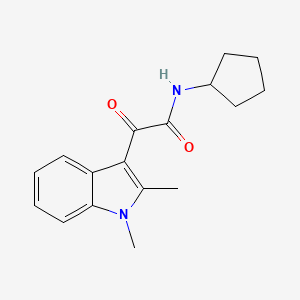

2-(Furan-2-yl)propanoic acid, also known as 3-(2-Furyl)propionic acid, is a heterocyclic compound with the empirical formula C7H8O3 . It has a molecular weight of 140.14 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the field of organic chemistry . One method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a propanoic acid group . The InChI key for this compound is XLTJXJJMUFDQEZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 56-60 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 229.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C .Mechanism of Action

2-(Furan-2-yl)propanoic acidonic acid is known to act on the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds. It has been found to inhibit the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, which is the first enzyme of the shikimate pathway. This inhibition leads to the accumulation of intermediates in the pathway, which in turn leads to the inhibition of the biosynthesis of aromatic compounds.

Biochemical and Physiological Effects

2-(Furan-2-yl)propanoic acidonic acid has been found to possess anti-inflammatory and analgesic properties. It has also been found to inhibit the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, which is the first enzyme of the shikimate pathway. In addition, it has been found to possess anti-oxidant and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Furan-2-yl)propanoic acidonic acid in lab experiments is that it is relatively easy to synthesize and is readily available. However, it has a low solubility in water, which can make it difficult to use in some experiments. Additionally, it is highly unstable and can degrade quickly in the presence of light or heat.

Future Directions

The potential applications of 2-(Furan-2-yl)propanoic acidonic acid are vast, and there are numerous avenues for further research. One potential area of research is in the development of new drugs derived from 2-(Furan-2-yl)propanoic acidonic acid. Another potential area of research is in the development of new insecticides based on the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound. Finally, further research could be done to explore the potential of 2-(Furan-2-yl)propanoic acidonic acid as an antioxidant and anti-bacterial agent.

Synthesis Methods

2-(Furan-2-yl)propanoic acidonic acid can be synthesized in a variety of ways. One method involves the reaction of 2-bromopropionic acid with furan in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chloropropionic acid with furan in the presence of a base, such as potassium hydroxide. The reaction yields a high yield of 2-(Furan-2-yl)propanoic acidonic acid.

Scientific Research Applications

2-(Furan-2-yl)propanoic acidonic acid has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and agriculture. In medicine, it has been found to possess anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of pain and inflammation. In biochemistry, it has been used as a tool to study the shikimate pathway and its regulation. In agriculture, it has been used as an insecticide to control pests.

Safety and Hazards

properties

IUPAC Name |

2-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECIZLOZHLQXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)